molecular formula C4H3BrSZn B13892624 bromozinc(1+);2H-thiophen-2-ide

bromozinc(1+);2H-thiophen-2-ide

Cat. No.: B13892624
M. Wt: 228.4 g/mol
InChI Key: KRDONBTWAGIZME-UHFFFAOYSA-M
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Description

Bromozinc(1+);2H-thiophen-2-ide, also known as 2-thienylzinc bromide, is a versatile organozinc compound with the molecular formula C4H3BrSZn. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of pharmaceuticals and agrochemicals due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);2H-thiophen-2-ide can be synthesized through the reaction of thiophene with zinc and bromine. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C4H4S+Zn+Br2C4H3BrSZn+HBr\text{C}_4\text{H}_4\text{S} + \text{Zn} + \text{Br}_2 \rightarrow \text{C}_4\text{H}_3\text{BrSZn} + \text{HBr} C4​H4​S+Zn+Br2​→C4​H3​BrSZn+HBr

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The reaction is carried out in THF, and the product is purified through distillation or crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);2H-thiophen-2-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound include substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Bromozinc(1+);2H-thiophen-2-ide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bromozinc(1+);2H-thiophen-2-ide involves the formation of a reactive organozinc intermediate that can undergo nucleophilic attack on electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In coupling reactions, the organozinc compound forms a complex with the catalyst, facilitating the transfer of the organic group to the electrophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromozinc(1+);2H-thiophen-2-ide is unique due to its high reactivity and stability, making it a preferred reagent in many organic synthesis reactions. Its ability to form stable complexes with catalysts enhances its utility in coupling reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

bromozinc(1+);2H-thiophen-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDONBTWAGIZME-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS[C-]=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrSZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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